N-[2-cyano-2-(methoxymethylidene)ethyl]formamide
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Overview
Description
Preparation Methods
The synthesis of N-[2-cyano-2-(methoxymethylidene)ethyl]formamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
N-[2-cyano-2-(methoxymethylidene)ethyl]formamide undergoes various chemical reactions, including condensation and substitution reactions . The active hydrogen on the C-2 position of the compound allows it to participate in these reactions. Common reagents used in these reactions include hydrazonoyl chloride and ethanolic sodium ethoxide . Major products formed from these reactions include aminopyrazole and pyrazolo[3,4-d]1,2,3-triazine derivatives .
Scientific Research Applications
N-[2-cyano-2-(methoxymethylidene)ethyl]formamide has several scientific research applications. It is used extensively in the synthesis of biologically active heterocyclic compounds . These compounds have diverse biological activities, making them valuable in the fields of chemistry, biology, and medicine . Additionally, the compound is used in pharmaceutical testing as a high-quality reference standard .
Mechanism of Action
The mechanism of action of N-[2-cyano-2-(methoxymethylidene)ethyl]formamide involves its ability to participate in various chemical reactions due to the presence of active hydrogen on the C-2 position . This allows the compound to form different heterocyclic structures, which can interact with molecular targets and pathways in biological systems .
Comparison with Similar Compounds
N-[2-cyano-2-(methoxymethylidene)ethyl]formamide is unique compared to other cyanoacetamide derivatives due to its specific structure and reactivity . Similar compounds include other N-substituted cyanoacetamides, which also participate in condensation and substitution reactions to form heterocyclic compounds . the presence of the methoxymethylidene group in this compound provides distinct reactivity and applications .
Properties
IUPAC Name |
N-[(Z)-2-cyano-3-methoxyprop-2-enyl]formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-4-6(2-7)3-8-5-9/h4-5H,3H2,1H3,(H,8,9)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALVKZOCFYZYBF-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(CNC=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(/CNC=O)\C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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